molecular formula C20H24N4O6 B2480916 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2,3-dimethylphenyl)acetamide oxalate CAS No. 1351588-72-1

2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2,3-dimethylphenyl)acetamide oxalate

Cat. No. B2480916
CAS RN: 1351588-72-1
M. Wt: 416.434
InChI Key: NOEJESPFSOCYLW-UHFFFAOYSA-N
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Description

2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2,3-dimethylphenyl)acetamide oxalate is a useful research compound. Its molecular formula is C20H24N4O6 and its molecular weight is 416.434. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2,3-dimethylphenyl)acetamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2,3-dimethylphenyl)acetamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Properties

Research has shown that similar compounds, including various oxadiazoles and azetidines, have been synthesized and evaluated for their antibacterial activity against gram-positive and gram-negative bacteria, such as S. aureus and E. coli. Studies indicate moderate to good activity of these compounds against bacteria, suggesting potential for the development of new antibacterial agents (Desai et al., 2008).

Inhibition of Five-Lipoxygenase Activity

A novel and selective five-lipoxygenase activity protein (FLAP) inhibitor, sharing a similar structural feature with 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2,3-dimethylphenyl)acetamide oxalate, has demonstrated excellent pharmacokinetics properties. This suggests potential use in treating conditions associated with lipoxygenase activity (Latli et al., 2015).

Potential for Drug Synthesis and Crystallography

Compounds with a similar structure have been used in the synthesis of other complex molecules, offering potential applications in drug development and crystallography. These compounds can serve as intermediates in the synthesis of various pharmacologically active agents (Ding et al., 2006).

Synthesis of Fused Heterocyclic Triazoles

The synthesis of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides suggests that compounds with similar structures can be used to create diverse functionalized triazole derivatives, which are notable for their biological properties (Karpina et al., 2019).

Antimicrobial and Hemolytic Activity

Research on 1,3,4-oxadiazole compounds, which are structurally related, indicates their significant antimicrobial activities and potential in medicinal chemistry. These compounds are screened for their activity against various microbial species, suggesting their relevance in developing new antimicrobial agents (Gul et al., 2017).

properties

IUPAC Name

2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(2,3-dimethylphenyl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2.C2H2O4/c1-11-4-3-5-15(12(11)2)19-16(23)10-22-8-14(9-22)18-20-17(21-24-18)13-6-7-13;3-1(4)2(5)6/h3-5,13-14H,6-10H2,1-2H3,(H,19,23);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEJESPFSOCYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4CC4)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2,3-dimethylphenyl)acetamide oxalate

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